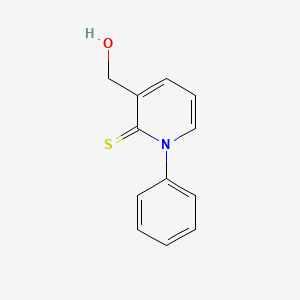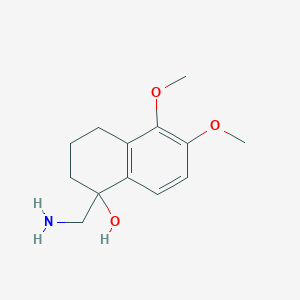
1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione is a heterocyclic compound that features a pyridine ring substituted with a hydroxymethyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione typically involves the reaction of 2-chloropyridine with phenylmagnesium bromide to form 1-phenylpyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
化学反应分析
Types of Reactions
1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1-phenylpyridine-2(1H)-thione.
Reduction: 3-(Hydroxymethyl)-1-phenylpyridine-2(1H)-thiol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism by which 1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it is believed to inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
3-(Hydroxymethyl)-1-phenylpyridine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
3-(Hydroxymethyl)-1-phenylpyridine-2(1H)-amine: Contains an amine group instead of a thione group.
Uniqueness
1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research .
属性
CAS 编号 |
61995-31-1 |
|---|---|
分子式 |
C12H11NOS |
分子量 |
217.29 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-1-phenylpyridine-2-thione |
InChI |
InChI=1S/C12H11NOS/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h1-8,14H,9H2 |
InChI 键 |
YYRHRXBEDHOTEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=S)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone](/img/structure/B8650308.png)


![2-Benzyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B8650321.png)


![N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide](/img/structure/B8650356.png)




![1-(7H-pyrrolo[2,3-c]pyridazin-5-yl)Ethanone](/img/structure/B8650396.png)


